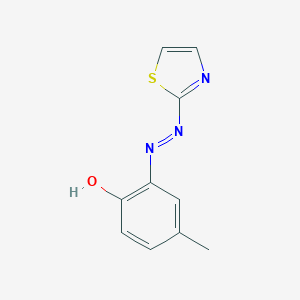

2-(2-Thiazolylazo)-p-cresol

Description

The exact mass of the compound 2-(2-Thiazolylazo)-p-cresol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Thiazolylazo)-p-cresol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Thiazolylazo)-p-cresol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-2-3-9(14)8(6-7)12-13-10-11-4-5-15-10/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRKINSTWYZJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310791 | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-44-5 | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thiazolylazo)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Thiazolylazo)-p-cresol (TAC) for Researchers and Drug Development Professionals

An overview of the versatile chelating agent and chromogenic indicator, 2-(2-Thiazolylazo)-p-cresol (TAC), exploring its fundamental properties, synthesis, and widespread applications in analytical chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of TAC, including detailed experimental protocols and quantitative data for its use in the determination of various metal ions.

Introduction

2-(2-Thiazolylazo)-p-cresol, commonly known as TAC, is a heterocyclic azo dye that has carved a significant niche in analytical chemistry.[1] Its utility stems from its ability to act as a potent chelating agent, forming stable, colored complexes with a variety of metal ions. This property makes it an invaluable reagent in spectrophotometric analysis, a technique widely employed for the quantitative determination of metal ions in diverse samples, including environmental and biological materials. This technical guide delves into the chemical and physical properties of TAC, its synthesis, and its extensive applications in research, with a focus on detailed methodologies for its use.

Core Properties of 2-(2-Thiazolylazo)-p-cresol

TAC is an organic compound with the molecular formula C₁₀H₉N₃OS.[2] A thorough understanding of its chemical and physical properties is essential for its effective application in research.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃OS | [2] |

| Molecular Weight | 219.26 g/mol | [2] |

| Appearance | Orange-yellow solid | [2] |

| Melting Point | 130-132 °C | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and chloroform. | [1] |

| Synonyms | TAC, 4-Methyl-2-(2-thiazolylazo)phenol | [4] |

| CAS Number | 1823-44-5 | [3] |

Synthesis of 2-(2-Thiazolylazo)-p-cresol

Applications in Research: A Chromogenic Indicator for Metal Ion Determination

The primary application of TAC in research is as a chromogenic reagent for the spectrophotometric determination of a wide array of metal ions.[1][3] The formation of a metal-TAC complex results in a significant and measurable change in the solution's color, which can be quantified using a spectrophotometer. This color change is the basis for its use in titrimetric analyses to determine the concentration of metal ions.[2] The uncomplexed TAC substrate is typically orange-yellow, with a maximum absorbance around 375 nm.[2] Upon enzymatic conversion or complexation, the resulting product often exhibits an intense red-violet color in an alkaline medium (pH ≈ 10.3), with a maximum absorbance at approximately 544 nm.[2]

TAC has been successfully employed in the determination of numerous metal ions, including:

-

Indium (In³⁺)[1]

-

Nickel (Ni²⁺)[5]

-

Lead (Pb²⁺)[6]

-

Iron (Fe³⁺)[3]

-

Uranium (U⁶⁺)[7]

-

Vanadium (V)[3]

-

Titanium (Ti)[3]

-

Cadmium (Cd²⁺)[5]

-

Zinc (Zn²⁺)[5]

Quantitative Data for Metal-TAC Complexes

The stability and spectral properties of the complexes formed between TAC and various metal ions are crucial for developing accurate and sensitive analytical methods. The following table summarizes key quantitative data for several metal-TAC complexes.

| Metal Ion | Stoichiometry (Metal:TAC) | log K (Stability Constant) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) | Optimal pH |

| In³⁺ | 1:2 | 10.78 ± 0.64 | 1.21 x 10⁴ | 580 | 5.0 - 5.8 |

| Ni²⁺ | 1:2 | 5.0 ± 0.3 | 2.7063 x 10⁴ | 600 | 6 - 10 |

| Pb²⁺ | 1:2 | - | 2.07 x 10¹ | 650 | 9.0 - 10.0 |

| U⁶⁺ | - | - | 1.31 x 10⁴ | 588 | 6.5 |

Note: Data for some metal complexes were not available in the reviewed literature.

Detailed Experimental Protocols

Spectrophotometric Determination of Indium (In³⁺)

This protocol is adapted from the method described by Ferreira et al.[1]

1. Reagents and Solutions:

-

Indium(III) Stock Solution: Prepare a standard stock solution of indium(III).

-

Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 1.0 M sodium acetate and 1.0 M acetic acid.

-

Methanol: Analytical grade.

-

TAC Solution (0.1% w/v): Dissolve 0.1 g of 2-(2-Thiazolylazo)-p-cresol in 100 mL of methanol.

2. Procedure:

-

Transfer an aliquot of the sample solution containing up to 100 µg of indium(III) into a 25 mL volumetric flask.

-

Add 5.0 mL of the acetate buffer (pH 5.5).

-

Add 5.0 mL of methanol.

-

Add 1.0 mL of the 0.1% methanolic TAC solution.

-

Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.

-

Allow the solution to stand for 5 minutes for color development.

-

Measure the absorbance of the solution at 580 nm using a spectrophotometer against a reagent blank prepared in the same manner but without the indium sample.

3. Calibration:

-

Prepare a series of standard solutions of indium(III) and follow the procedure above to construct a calibration curve of absorbance versus concentration.

Determination of Iron Speciation in Seawater by Cathodic Stripping Voltammetry (CSV)

TAC is utilized as a competing ligand in the determination of iron speciation in seawater using cathodic stripping voltammetry. This advanced analytical technique allows for the differentiation and quantification of different forms of iron in marine environments. The method involves the complexation of iron with TAC, followed by adsorptive collection of the complex onto a mercury drop electrode and subsequent electrochemical detection. While a detailed step-by-step protocol is beyond the scope of this guide, the general workflow is outlined below.

Chelation Chemistry of TAC

The utility of TAC as a chromogenic indicator is based on its ability to form a stable chelate complex with metal ions. The TAC molecule possesses multiple donor atoms (nitrogen and oxygen) that can coordinate with a central metal ion. This coordination results in the formation of a five- or six-membered ring structure, which enhances the stability of the complex.

Conclusion

2-(2-Thiazolylazo)-p-cresol (TAC) is a versatile and valuable reagent for the determination of a wide range of metal ions. Its strong chelating properties and the distinct color change upon complex formation make it an ideal candidate for spectrophotometric and other analytical techniques. This guide has provided a comprehensive overview of TAC, from its fundamental properties to its practical applications in research. The detailed experimental protocol for indium determination and the workflows for other analytical methods serve as a practical resource for scientists and researchers. The continued exploration of TAC and similar chromogenic reagents will undoubtedly lead to the development of new and improved analytical methods for the detection and quantification of metal ions in various scientific and industrial fields.

References

- 1. repositorio.ufba.br [repositorio.ufba.br]

- 2. 2-(2-Thiazolylazo)-p-cresol | Biosynth [biosynth.com]

- 3. 2-(2-THIAZOLYLAZO)-P-CRESOL | 1823-44-5 [chemicalbook.com]

- 4. 2-(2-Thiazolylazo)-p-cresol | C10H9N3OS | CID 137226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjpn.org [rjpn.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Thiazolylazo)-p-cresol (TAPC): Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-(2-Thiazolylazo)-p-cresol (TAPC), a heterocyclic azo dye with applications in analytical chemistry as a chromogenic reagent for metal ion detection. This document details the compound's structural characteristics and provides a step-by-step synthesis pathway, including a detailed experimental protocol.

Chemical Structure of 2-(2-Thiazolylazo)-p-cresol (TAPC)

2-(2-Thiazolylazo)-p-cresol, with the IUPAC name 4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol, is an organic compound characterized by a thiazole ring linked to a p-cresol moiety through an azo bridge.[1] The presence of the azo group (-N=N-) conjugated with the aromatic systems is responsible for its chromophoric properties.

Structural Details:

| Identifier | Value |

| Molecular Formula | C₁₀H₉N₃OS |

| IUPAC Name | 4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol |

| CAS Number | 1823-44-5 |

| Molecular Weight | 219.26 g/mol |

| SMILES | Cc1ccc(O)c(c1)N=Nc2nccs2 |

| InChI Key | MZRKINSTWYZJLV-UHFFFAOYSA-N |

Chemical Structure Diagram:

Caption: Chemical structure of 2-(2-Thiazolylazo)-p-cresol.

Synthesis Pathway

The synthesis of 2-(2-Thiazolylazo)-p-cresol is achieved through a two-step process:

-

Diazotization of 2-Aminothiazole: 2-Aminothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid), at low temperatures to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with p-cresol in a suitable solvent. The hydroxyl group of p-cresol activates the aromatic ring for electrophilic substitution by the diazonium cation, leading to the formation of the azo bridge.

Synthesis Pathway Diagram:

References

A Comprehensive Technical Guide to 2-(2-Thiazolylazo)-p-cresol (TAC) for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, analytical applications, and experimental protocols of the versatile chromogenic agent, 2-(2-Thiazolylazo)-p-cresol.

This technical guide provides a detailed overview of 2-(2-Thiazolylazo)-p-cresol (TAC), a heterocyclic azo dye widely utilized as a chromogenic agent in spectrophotometric analysis.[1] Its ability to form stable, colored complexes with a variety of metal ions makes it an invaluable tool in analytical chemistry, particularly for the determination of trace metal concentrations in various samples.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, experimental methodologies, and relevant chemical pathways.

Core Physicochemical Properties

2-(2-Thiazolylazo)-p-cresol, with the chemical formula C₁₀H₉N₃OS, is an orange to brown solid at room temperature.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃OS | |

| Molecular Weight | 219.26 g/mol | |

| CAS Number | 1823-44-5 | |

| Melting Point | 130-132 °C | |

| Boiling Point | 392.6 °C | [1] |

| Flash Point | 191.2 °C | [1] |

| Solubility | Soluble in ethanol, methanol, ethanol:CHCl₃ (1:1), slightly soluble in water. | [3] |

| Acidity Constant (pKa) | 8.76 (Predicted) | [4] |

Spectrophotometric Applications in Metal Ion Determination

TAC is a highly effective chelating agent, forming distinctively colored complexes with a wide array of metal ions. This property is harnessed for the quantitative determination of these metals using spectrophotometry. The formation of these complexes is typically pH-dependent, and the resulting solutions exhibit characteristic absorption maxima (λmax) in the visible spectrum. A compilation of data for the spectrophotometric determination of various metal ions using TAC is provided below.

| Metal Ion | Stoichiometry (Metal:TAC) | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Log of Formation Constant (log β) | Reference |

| Indium(III) | 1:2 | 5.0 - 5.8 | 580 | 1.21 x 10⁴ | 10.78 ± 0.64 | [2] |

| Lead(II) | 1:2 | 9.0 - 10.0 | 650 | 2.07 x 10⁴ | 11.92 ± 0.40 | [3] |

| Nickel(II) | 1:2 | 6 - 10 | 600 | 2.71 x 10⁴ | 5.0 ± 0.3 | [5] |

| Uranium(VI) | - | 6.5 | 588 | 1.31 x 10⁴ | - | [6] |

Experimental Protocols

The following section outlines a generalized experimental protocol for the spectrophotometric determination of a metal ion using TAC, based on established methodologies.[2]

Preparation of Reagents

-

Standard Metal Ion Solution: Prepare a stock solution of the metal ion of interest by dissolving a known weight of a high-purity salt in an appropriate acidic solution and diluting to a specific volume with deionized water. Working standards are prepared by further dilution of the stock solution.

-

TAC Solution (0.1% w/v): Dissolve 0.1 g of 2-(2-Thiazolylazo)-p-cresol in 100 mL of methanol.[2]

-

Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. For example, an acetate buffer (pH 5.5) can be prepared by mixing appropriate volumes of 1.0 M sodium acetate and 1.0 M acetic acid.[2]

Spectrophotometric Measurement Procedure

-

Transfer a known volume of the sample or standard solution containing the metal ion into a 25 mL volumetric flask.

-

Add 5.0 mL of the appropriate buffer solution.

-

Add 5.0 mL of methanol to ensure the solubility of the TAC and its metal complex.[2]

-

Add 1.0 mL of the 0.1% TAC solution.

-

Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.

-

Allow the solution to stand for a specified time (e.g., 5 minutes) to ensure complete complex formation.[2]

-

Measure the absorbance of the solution at the λmax of the metal-TAC complex against a reagent blank prepared in the same manner but without the metal ion.

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

Chemical Pathways and Equilibria

The utility of TAC as a chromogenic indicator is rooted in its acid-base and chelation chemistry. The following diagrams illustrate these fundamental processes.

Caption: Acid-base equilibrium of 2-(2-Thiazolylazo)-p-cresol (TAC).

The above diagram illustrates the protonation and deprotonation of TAC in aqueous solution, which influences its chelating properties and the absorption spectrum of its metal complexes.

Caption: Experimental workflow for spectrophotometric metal ion determination using TAC.

This workflow diagram outlines the key steps involved in a typical analytical procedure, from sample preparation to the final determination of the metal ion concentration.

References

- 1. 2-(2-Thiazolylazo)-p-cresol | Biosynth [biosynth.com]

- 2. 2-(2-THIAZOLYLAZO)-P-CRESOL | 1823-44-5 [chemicalbook.com]

- 3. repositorio.ufba.br [repositorio.ufba.br]

- 4. 2-(2-THIAZOLYLAZO)-P-CRESOL CAS#: 1823-44-5 [m.chemicalbook.com]

- 5. 2-(2-Thiazolylazo)-p-cresol | C10H9N3OS | CID 137226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Thiazolylazo)-p-cresol [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Profile and Molar Absorptivity of 2-(2-Thiazolylazo)-p-cresol (TAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the chromogenic reagent 2-(2-Thiazolylazo)-p-cresol (TAC). It includes available data on its molar absorptivity, both as a free ligand and in metal complexes, and offers a detailed experimental protocol for the determination of these key parameters.

Spectroscopic Profile of TAC Reagent

2-(2-Thiazolylazo)-p-cresol is a heterocyclic azo dye widely utilized in spectrophotometric analysis due to its ability to form intensely colored complexes with various metal ions.[1][2] The spectroscopic characteristics of TAC are highly dependent on the chemical environment, particularly pH and the presence of metal ions.

As a free reagent, TAC exhibits distinct color changes and corresponding shifts in its maximum absorbance wavelength (λmax) in response to pH variations. In its substrate form, it is typically orange-yellow with a maximum absorbance at approximately 375 nm.[3] In an alkaline medium, specifically at a pH of 10.3, the reagent turns an intense red-violet color, with the maximum absorbance shifting to 544 nm.[3]

The true utility of TAC in analytical chemistry is most evident in its complexation with metal ions. The formation of these complexes results in significant bathochromic shifts (a shift to longer wavelengths) and often an increase in the molar absorptivity, which enhances the sensitivity of detection methods for various metals.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic data for TAC and its metal complexes as reported in the literature. It is important to note that the molar absorptivity of the free TAC reagent is not consistently reported, hence a detailed protocol for its determination is provided in the subsequent section.

| Species | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Conditions |

| TAC (free reagent, substrate form) | ~375 nm | Not specified | - |

| TAC (free reagent, alkaline form) | 544 nm | Not specified | pH 10.3 |

| Indium(III)-TAC Complex | 580 nm | 1.21 x 10⁴ L·mol⁻¹·cm⁻¹ | Aqueous methanol, apparent pH 5.0-5.8[1] |

| Lead(II)-TAC Complex | 650 nm | 2.07 x 10⁴ L·mol⁻¹·cm⁻¹ | Presence of TERGITOL NPX, apparent pH 9.0-10.0 |

| Nickel(II)-TAC Complex | 600 nm | 2.7063 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 6-10[4] |

| Uranium(VI)-TAC Complex | 588 nm | 1.31 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 6.5, in the presence of CTAB and Triton X-100[5] |

Experimental Protocol: Determination of Molar Absorptivity

This section provides a detailed methodology for determining the molar absorptivity of the TAC reagent at a specific wavelength using UV-Visible spectrophotometry. The principles of this protocol are based on the Beer-Lambert Law.[6][7]

3.1. Materials and Instrumentation

-

2-(2-Thiazolylazo)-p-cresol (TAC) reagent, analytical grade

-

High-purity solvent (e.g., ethanol, methanol, or an appropriate buffer solution)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (typically with a 1 cm path length)

3.2. Preparation of Standard Solutions

-

Stock Solution Preparation: Accurately weigh a precise amount of TAC reagent and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific molar concentration.

-

Serial Dilutions: Prepare a series of at least five standard solutions by performing serial dilutions of the stock solution. Ensure the concentrations of these standards will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

3.3. Spectrophotometric Measurement

-

Instrument Warm-up: Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Wavelength Selection: Set the spectrophotometer to scan a wavelength range appropriate for the TAC reagent (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and place it in the spectrophotometer to perform a baseline correction.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax, starting from the most dilute and progressing to the most concentrated. Rinse the cuvette with the next standard solution before each measurement.

3.4. Data Analysis

-

Calibration Curve: Plot a graph of absorbance (on the y-axis) versus the molar concentration of the standard solutions (on the x-axis).

-

Linear Regression: Perform a linear regression analysis on the plotted data. The resulting equation should be in the form y = mx + c, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

-

Molar Absorptivity Calculation: According to the Beer-Lambert Law (A = εbc), the slope of the calibration curve (m) is equal to the product of the molar absorptivity (ε) and the path length of the cuvette (b). If the path length is 1 cm, the slope of the line is the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the molar absorptivity of the TAC reagent.

Caption: Experimental workflow for determining the molar absorptivity of TAC.

Signaling Pathways and Logical Relationships

The interaction of TAC with metal ions can be conceptualized as a signaling pathway where the presence of the metal ion is the initial signal, and the resulting color change is the detectable output. This relationship is fundamental to its use in quantitative analysis.

Caption: Logical pathway of TAC-metal ion interaction for spectrophotometric detection.

References

- 1. repositorio.ufba.br [repositorio.ufba.br]

- 2. 2-(2-THIAZOLYLAZO)-P-CRESOL | 1823-44-5 [chemicalbook.com]

- 3. 2-(2-Thiazolylazo)-p-cresol | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 7. Virtual Labs [mas-iiith.vlabs.ac.in]

An In-depth Technical Guide to the Solubility of 2-(2-Thiazolylazo)-p-cresol (TAPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Thiazolylazo)-p-cresol (TAPC), a heterocyclic azo dye with significant applications in analytical chemistry and potentially in other fields. This document summarizes known quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Topic: Solubility Profile of 2-(2-Thiazolylazo)-p-cresol (TAPC)

2-(2-Thiazolylazo)-p-cresol, also known as TAPC, is an organic compound that is sparingly soluble in water but demonstrates a greater affinity for various organic solvents. This characteristic is crucial for its application as a chromogenic reagent and in the development of analytical methods. The solubility of TAPC is influenced by the polarity of the solvent, with enhanced solubility observed in more polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for TAPC in water and selected organic solvents. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in the public domain. The data presented here is compiled from available safety data sheets and scientific literature.

| Solvent | Temperature | Solubility |

| Water | Ambient | Slightly soluble |

| Ethanol | Ambient | 1.0 g/100 mL[1] |

| Ethanol:Chloroform (1:1 v/v) | Ambient | 5.0 g/100 mL[2] |

| 1 M Hydrochloric Acid | Ambient | 5.0 g/100 mL |

| Methanol | Ambient | Soluble |

| Propanone (Acetone) | Ambient | Soluble |

| Dioxane | Ambient | Soluble |

| Dimethylformamide (DMF) | Ambient | Easily Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Easily Soluble[3] |

Note: "Slightly soluble," "Soluble," and "Easily Soluble" are qualitative descriptors obtained from the literature where precise quantitative values were not provided. Further experimental validation is recommended for specific applications.

Experimental Protocols for Solubility Determination

The solubility of TAPC can be determined using several established methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the equipment in the laboratory. Below are detailed protocols for two common methods: the Gravimetric Method and the UV-Visible Spectrophotometric Method.

Gravimetric Method

This is a classic and straightforward method for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

1. Materials:

-

2-(2-Thiazolylazo)-p-cresol (TAPC) powder

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of TAPC powder to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separation of Undissolved Solute: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the TAPC. Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of saturated solution taken (mL)] x 100

UV-Visible Spectrophotometric Method

This method is particularly useful for compounds that have a strong chromophore, like TAPC. It relies on the relationship between the absorbance of a solution and the concentration of the solute, as described by the Beer-Lambert Law.

1. Materials:

-

2-(2-Thiazolylazo)-p-cresol (TAPC) powder

-

Selected organic solvent(s)

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks

-

Analytical balance

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of TAPC in the chosen solvent with a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for TAPC in that solvent. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

Preparation of Saturated Solution: Prepare a saturated solution of TAPC as described in the Gravimetric Method (steps 1 and 2).

-

Dilution of Saturated Solution: After equilibration and filtration of the saturated solution, accurately dilute a known volume of the clear supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution. The solubility (S) is then calculated by multiplying this concentration by the dilution factor.

S = Concentration of diluted solution x Dilution factor

Logical Relationships in Solubility

The solubility of a compound like TAPC is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.

References

An In-depth Technical Guide to 2-(2-Thiazolylazo)-p-cresol: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and physicochemical properties of 2-(2-Thiazolylazo)-p-cresol (TAC). TAC is a heterocyclic azo dye utilized as a chromogenic reagent in analytical chemistry, particularly for the spectrophotometric determination of various metal ions. Adherence to proper safety protocols is crucial when working with this compound to minimize risks and ensure accurate experimental outcomes.

Safety and Hazard Information

2-(2-Thiazolylazo)-p-cresol is classified as a hazardous substance. The following information is derived from globally harmonized system (GHS) classifications and material safety data sheets (MSDS).

1.1 GHS Hazard Classification

The compound is associated with the following hazard statements:

1.2 Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-(2-Thiazolylazo)-p-cresol, the following precautionary statements and PPE are recommended:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Recommended Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: NIOSH/MSHA approved respirator (e.g., N95 dust mask) if ventilation is inadequate or for handling large quantities.[1]

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

1.3 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of 2-(2-Thiazolylazo)-p-cresol and ensuring a safe laboratory environment.

2.1 Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Use appropriate personal protective equipment as outlined in section 1.2.

-

Ensure eyewash stations and safety showers are readily accessible.[3]

2.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Recommended storage temperatures vary, with ranges of 2-8°C and 10-25°C being cited.[4][5] Consult the supplier's specific recommendations.

-

Protect from light, moisture, and air.[3]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-(2-Thiazolylazo)-p-cresol.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1823-44-5 | [1][4][5] |

| Molecular Formula | C₁₀H₉N₃OS | [1][5] |

| Molecular Weight | 219.26 g/mol | [1][5] |

| Appearance | Orange to brown solid | [4] |

| Melting Point | 130-132 °C | [1][4] |

| Boiling Point | 392.6 °C (Predicted) | [4][5] |

| Solubility | Soluble in a 1:1 mixture of ethanol and chloroform (50 mg/mL).[1] Slightly soluble in water. | [6] |

Table 2: Spectroscopic Data

| Parameter | Value | Conditions | Reference |

| Absorbance Maximum (λmax) of TAC | 375 nm | Alkaline medium (pH 10.3) | [5] |

| Absorbance Maximum (λmax) of Metal-TAC Complex | 544 nm | Alkaline medium (pH 10.3) | [5] |

| Molar Absorptivity (ε) of In(III)-TAC Complex | 1.21 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 5.0-5.8, at 580 nm | [7] |

| Molar Absorptivity (ε) of Pb(II)-TAC Complex | 2.07 x 10⁴ L·mol⁻¹·cm⁻¹ | pH 9.0-10.0, at 650 nm | [6] |

Experimental Protocols

The primary application of 2-(2-Thiazolylazo)-p-cresol is in the spectrophotometric determination of metal ions. The following is a detailed protocol for the determination of Indium(III), which can be adapted for other metals.

4.1 Spectrophotometric Determination of Indium(III)

This protocol is based on the formation of a colored complex between Indium(III) and TAC in an aqueous methanol medium.

4.1.1 Reagents and Solutions

-

TAC Solution (0.1% w/v): Dissolve 0.1 g of 2-(2-Thiazolylazo)-p-cresol in 100 mL of methanol.

-

Standard Indium Solution: Prepare a stock solution from indium oxide in 0.30 M hydrochloric acid. Prepare working standards by appropriate dilution.

-

Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 1.0 M sodium acetate and 1.0 M acetic acid solutions.

-

Methanol, analytical grade.

-

Deionized water.

4.1.2 Instrumentation

-

UV-Vis Spectrophotometer

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

4.1.3 Experimental Procedure

-

Transfer an aliquot of the sample solution containing up to 100.00 µg of Indium(III) into a 25 mL volumetric flask.[7]

-

Add 5.0 mL of acetate buffer (pH 5.5).[7]

-

Add 5.0 mL of methanol.[7]

-

Add 1.0 mL of the 0.1% methanolic TAC solution.[7]

-

Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.[7]

-

Allow the solution to stand for 5 minutes for color development.[7]

-

Measure the absorbance of the solution at 580 nm against a reagent blank prepared in the same manner but without the indium sample.[7]

-

Construct a calibration curve by plotting absorbance versus the concentration of the indium standards.

-

Determine the concentration of Indium(III) in the sample from the calibration curve.

Visualizations

5.1 Experimental Workflow for Spectrophotometric Metal Ion Analysis

The following diagram illustrates the general workflow for the determination of a metal ion using 2-(2-Thiazolylazo)-p-cresol.

Caption: Workflow for metal ion analysis using TAC.

5.2 Logical Relationship for Complex Formation

The following diagram illustrates the logical relationship in the formation of a metal-TAC complex for spectrophotometric analysis.

Caption: Formation of a detectable Metal-TAC complex.

References

- 1. repositorio.ufba.br [repositorio.ufba.br]

- 2. Spectrophotometric determination of acidity constants of 2-(2-Thiazolylazo)-Cresol in various water-organic solvent media mixtures using chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.ufba.br [repositorio.ufba.br]

- 4. 2-(2-Thiazolylazo)-p-cresol | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Foundations and Computational Guidance for Determining Formation Constants of TAC-Metal Complexes

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The formation of stable complexes between metal ions and organic ligands is a cornerstone of coordination chemistry, with profound implications for catalysis, analytical chemistry, and critically, drug development. 2-(2-thiazolylazo)-p-cresol (TAC) is a versatile bicyclic heterocyclic ligand known to form colored complexes with a variety of metal ions. Understanding the stability of these TAC-metal complexes, quantified by their formation constants (log K), is paramount for predicting their behavior in biological systems and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical principles underpinning the formation of TAC-metal complexes and offers detailed computational and experimental protocols for the determination of their formation constants. By integrating theoretical calculations with experimental validation, researchers can gain deep insights into the structure-stability relationships governing these important coordination compounds.

Introduction to TAC-Metal Complexation

2-(2-thiazolylazo)-p-cresol (TAC) is a chelating agent that interacts with metal ions through its thiazole nitrogen atom, the azo group nitrogen atom furthest from the thiazole ring, and the hydroxyl oxygen atom. The deprotonation of the hydroxyl group upon complexation results in the formation of a stable chelate ring. The stability of these complexes is dependent on several factors, including the nature of the metal ion (e.g., charge, ionic radius, and electron configuration), the solvent environment, and the stereochemistry of the resulting complex. Thiazolylazo dyes and their metal complexes have garnered significant interest due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5]

Theoretical Framework for Formation Constant Calculation

The formation of a metal-ligand complex in solution is a reversible reaction governed by the laws of chemical equilibrium. For a generic 1:1 complex formation between a metal ion (M) and the deprotonated form of the TAC ligand (L), the reaction can be represented as:

M²⁺ + L⁻ ⇌ ML⁺

The stability constant, or formation constant (K), for this equilibrium is given by:

K = [ML⁺] / ([M²⁺][L⁻])

The Gibbs free energy change (ΔG) for this reaction is related to the formation constant by the following equation:

ΔG = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG corresponds to a larger formation constant and a more stable complex.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the thermodynamic properties of molecules, including the stability of metal complexes.[6][7] The formation constant can be theoretically determined by calculating the Gibbs free energy change of the complexation reaction in solution. This is typically achieved using a thermodynamic cycle, often referred to as a Born-Haber cycle, which dissects the reaction in solution into gas-phase reactions and solvation processes.

The workflow for this calculation is as follows:

Caption: Thermodynamic cycle for calculating the free energy of complex formation.

The free energy of formation in solution (ΔG_sol) is calculated as:

ΔG_sol = ΔG_gas + ΔG_solv(ML) - ΔG_solv(M) - ΔG_solv(L)

where:

-

ΔG_gas is the Gibbs free energy change for the complexation reaction in the gas phase.

-

ΔG_solv is the Gibbs free energy of solvation for each species.

These energy values are obtained through quantum chemical calculations.

Proposed Computational Protocol for TAC-Metal Complexes

Software

-

Quantum Chemistry Package: Gaussian 16 or a similar package is recommended for DFT calculations.[10][11][12][13][14]

-

Molecular Visualization: GaussView, Avogadro, or similar software for building and visualizing molecules.

Step-by-Step Computational Workflow

-

Geometry Optimization:

-

Build the initial structures of the TAC ligand (in its deprotonated form), the metal aqua complex (e.g., [M(H₂O)₆]²⁺), and the TAC-metal complex.

-

Perform geometry optimization in both the gas phase and in solution using a continuum solvent model.

-

Recommended DFT Functional: B3LYP is a widely used and well-validated hybrid functional for transition metal complexes.[7]

-

Recommended Basis Set: A combination of 6-31G(d) for non-metal atoms and a basis set with an effective core potential, such as LANL2DZ, for the metal ion is a common and effective choice.[7]

-

Solvent Model: The Polarizable Continuum Model (PCM) is a suitable choice for modeling the solvent effects of water.

-

-

Frequency Calculations:

-

Perform frequency calculations on all optimized geometries at the same level of theory.

-

This step is crucial to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate the thermal corrections to the Gibbs free energy.

-

-

Energy Calculations:

-

Extract the electronic energies and the Gibbs free energy corrections from the output files of the frequency calculations.

-

Calculate the total Gibbs free energy in the gas phase (G_gas) and in solution (G_sol) for each species.

-

-

Calculation of Formation Constant:

-

Calculate the Gibbs free energy change of the reaction in solution (ΔG_sol).

-

Calculate the formation constant (K) using the equation: K = exp(-ΔG_sol / RT).

-

The final result is typically reported as log₁₀(K).

-

The logical flow of this computational protocol can be visualized as follows:

Caption: Workflow for the computational determination of formation constants.

Experimental Determination and Validation

Experimental validation is crucial for assessing the accuracy of theoretical predictions. Spectrophotometry is a widely used technique for determining the formation constants of colored complexes like those formed by TAC.[15][16][17]

Spectrophotometric Titration Protocol

-

Preparation of Solutions:

-

Prepare stock solutions of the TAC ligand and the metal salt of interest in a suitable solvent (e.g., a methanol-water mixture to ensure solubility).[18]

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the TAC ligand.

-

Maintain a constant pH and ionic strength using a buffer solution.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_max) for the TAC-metal complex.

-

-

Data Analysis (Job's Plot):

-

Prepare a series of solutions where the mole fraction of the ligand is varied while keeping the total molar concentration of the metal and ligand constant.

-

Plot the absorbance at λ_max against the mole fraction of the ligand.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

-

-

Calculation of Formation Constant:

-

The formation constant can be determined from the spectrophotometric data using various methods, such as the Benesi-Hildebrand method or by fitting the absorbance data to a model that describes the equilibrium.[19]

-

Quantitative Data and Comparison

A comprehensive set of theoretically determined formation constants for TAC with common divalent transition metals is not currently available in the literature. The following table presents a template for how such data should be presented, including a comparison with any available experimental data. For illustrative purposes, an experimentally determined log K value for the In(III)-TAC complex is included.[18]

| Metal Ion | Stoichiometry (M:L) | Theoretical log K (Proposed Method) | Experimental log K | Method | Reference |

| Co(II) | 1:2 | To be determined | Data not available | - | - |

| Ni(II) | 1:2 | To be determined | Data not available | - | - |

| Cu(II) | 1:2 | To be determined | Data not available | - | - |

| Zn(II) | 1:2 | To be determined | Data not available | - | - |

| In(III) | 1:2 | To be determined | 10.78 ± 0.64 | Spectrophotometry | [18] |

Biological Implications and Potential Mechanisms of Action

Thiazole derivatives and their metal complexes have been reported to exhibit a range of biological activities. A notable mechanism of action for some thiazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.

The simplified signaling pathway for COX inhibition is depicted below:

Caption: Simplified pathway of inflammation and COX inhibition by a TAC-metal complex.

The ability of a TAC-metal complex to act as a COX inhibitor would depend on its specific structure and its ability to bind to the active site of the enzyme. The formation constant is a critical parameter in this context, as it determines the concentration of the active complex available to interact with the biological target.

Conclusion

The determination of formation constants for TAC-metal complexes is a vital step in understanding their potential applications, particularly in the field of drug development. This guide has outlined a robust theoretical and experimental framework for achieving this. By combining the predictive power of DFT calculations with the empirical validation of spectrophotometric methods, researchers can elucidate the structure-stability relationships of these complexes. This knowledge is indispensable for the rational design of new TAC-based compounds with tailored affinities for specific metal ions and desired biological activities. The proposed computational protocol provides a clear roadmap for future theoretical investigations into this promising class of coordination compounds.

References

- 1. scirp.org [scirp.org]

- 2. Synthesis of novel biologically active thiazole dyes and their applications | Semantic Scholar [semanticscholar.org]

- 3. Syntheses, Characterization and Biological Activity of Novel Thiazoylazo Dye and Its Coordination Compounds [scirp.org]

- 4. Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 11. researchgate.net [researchgate.net]

- 12. medium.com [medium.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]

- 18. repositorio.ufba.br [repositorio.ufba.br]

- 19. curresweb.com [curresweb.com]

Methodological & Application

Application Note: Spectrophotometric Determination of Trace Metals Using 2-(2-Thiazolylazo)-p-cresol (TAPC)

Introduction

2-(2-Thiazolylazo)-p-cresol (TAPC) is a highly sensitive chromogenic agent used in the spectrophotometric determination of various trace metal ions.[1][2][3] TAPC, a heterocyclic azo-dye, forms stable, intensely colored complexes with metal ions in specific pH ranges, allowing for their quantitative analysis.[1][3][4] This method is advantageous due to its simplicity, cost-effectiveness, and good sensitivity. However, TAPC and its metal chelates have low solubility in water, often necessitating the use of organic solvents or surfactants to enhance solubility and sensitivity.[1][5]

Principle

The methodology is based on the reaction between TAPC and a metal ion (Mⁿ⁺) to form a colored metal-ligand complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then determined by referencing a calibration curve prepared from standard solutions of the metal ion.

Applications

This method is applicable for the determination of a variety of trace metals in diverse samples, including environmental and biological samples.[5][6] Metals that can be determined using TAPC include, but are not limited to, Indium(III), Nickel(II), Lead(II), Uranium(VI), Zinc(II), Cadmium(II), Iron(II), Yttrium(III), Bismuth(III), Rhodium(III), and Zirconium(IV).[1]

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of various trace metals using TAPC.

| Metal Ion | λmax (nm) | Optimal pH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) | Metal:Ligand Ratio |

| Indium(III) | 580 | 5.0 - 5.5 | 1.21 x 10⁴ | Up to 8.0 | 1:2 |

| Nickel(II) | 600 | 6 - 10 | 2.71 x 10⁴ | - | 1:2 |

| Lead(II) | 650 | 9.0 - 10.0 | - | Up to 6.0 | 1:2 |

| Uranium(VI) | 588 | 6.5 | 1.31 x 10⁴ | 0.30 - 12.0 | - |

Note: The molar absorptivity for Lead(II) was not explicitly stated in the provided search results. The linearity range for Nickel(II) and the Metal:Ligand ratio for Uranium(VI) were also not specified.

Experimental Protocols

1. Preparation of Reagents

-

Standard Metal Ion Solution (e.g., 1000 µg/mL): Dissolve a calculated amount of a high-purity salt of the metal ion in deionized water or a dilute acid solution and dilute to a known volume.

-

TAPC Solution (0.04% - 0.1% w/v): Dissolve the required amount of 2-(2-Thiazolylazo)-p-cresol in a suitable organic solvent such as methanol or ethanol.[1][5]

-

Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation (e.g., acetate buffer for pH 5.5).[1]

-

Surfactant Solution (if required, e.g., CTAB): Prepare a solution of the surfactant in deionized water.[5]

2. General Spectrophotometric Procedure

-

Blank Preparation: To a volumetric flask, add the buffer solution, TAPC solution, and any other reagents (e.g., solvent, surfactant) in the same volumes as used for the standards and samples. Dilute to the mark with deionized water.

-

Standard Curve Preparation:

-

Pipette a series of increasing volumes of the standard metal ion solution into separate volumetric flasks.

-

To each flask, add the required volumes of buffer solution and TAPC solution. If necessary, add the organic solvent or surfactant solution.

-

Dilute each flask to the final volume with deionized water and mix well.

-

Allow the color to develop for the recommended time (e.g., 5 minutes for Indium(III)).[1]

-

-

Sample Preparation:

-

Take an appropriate volume of the sample solution in a volumetric flask.

-

Follow the same procedure as for the standard curve preparation (addition of buffer, TAPC, etc.).

-

Dilute to the mark with deionized water and mix thoroughly.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-TAPC complex.

-

Zero the spectrophotometer using the prepared blank solution.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

-

Visualizations

Caption: Experimental workflow for the spectrophotometric determination of trace metals using TAPC.

Caption: Generalized reaction for the formation of a 1:2 metal-TAPC complex.

References

Application Notes and Protocols for Colorimetric Detection of Uranium in Water Samples using TAC

Introduction

This document provides a detailed protocol for the quantitative determination of uranium (VI) in water samples using 2,3,7-trihydroxy-9-phenylfluorone-6-sulfonic acid (TAC) as a chromogenic reagent. This colorimetric method offers a sensitive and selective means for uranium detection, suitable for laboratory and research settings. The protocol is intended for researchers, scientists, and professionals in analytical chemistry and environmental monitoring.

The method is based on the rapid formation of a stable colored complex between uranium (VI) and TAC at a pH of 6.5. The sensitivity and solubility of this complex are enhanced by the presence of N-cetyl-N,N,N-trimethylammonium bromide (CTAB) and Triton X-100. To improve selectivity and mitigate interferences from other metal ions, (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA) is employed as a masking agent. The absorbance of the resulting complex is measured at 588 nm, which is proportional to the concentration of uranium in the sample.

Quantitative Data Summary

The performance of the TAC-based colorimetric method for uranium detection is summarized in the table below. This data is based on previously reported findings for this analytical technique.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 588 nm | [1] |

| Optimal pH | 6.5 | [1] |

| Linearity Range | 0.30 - 12.0 µg/mL | [1] |

| Molar Absorptivity | 1.31 x 10⁴ L·mol⁻¹·cm⁻¹ | [1] |

| Limit of Detection (LOD) | 26 ng/mL | [1] |

| Stability of the Complex | > 3 hours | [1] |

Experimental Protocols

Reagents and Solutions

-

Deionized Water: For all solution preparations and dilutions.

-

Uranium (VI) Standard Stock Solution (1000 µg/mL): Dissolve 0.2109 g of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) in 100 mL of deionized water containing 1 mL of concentrated nitric acid. Store in a polyethylene bottle.

-

Uranium (VI) Working Standard Solutions: Prepare by serial dilution of the stock solution with deionized water to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

-

TAC Reagent Solution (0.05% w/v): Dissolve 50 mg of 2,3,7-trihydroxy-9-phenylfluorone-6-sulfonic acid (TAC) in 100 mL of absolute ethanol. Store in a dark bottle and prepare fresh weekly.

-

Phosphate Buffer (0.1 M, pH 6.5): Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate (NaH₂PO₄) and 0.1 M disodium phosphate (Na₂HPO₄) solutions. Adjust the pH to 6.5 using a pH meter.

-

CTAB Solution (1% w/v): Dissolve 1 g of N-cetyl-N,N,N-trimethylammonium bromide (CTAB) in 100 mL of deionized water.

-

Triton X-100 Solution (1% v/v): Dilute 1 mL of Triton X-100 to 100 mL with deionized water.

-

CyDTA Solution (0.1 M): Dissolve 3.46 g of (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA) in 100 mL of deionized water, adjusting to pH 6-7 with a dilute sodium hydroxide solution to aid dissolution.

Instrumentation

-

Spectrophotometer: Capable of measuring absorbance at a wavelength of 588 nm, with a 1 cm path length cuvette.

-

pH Meter: For accurate adjustment of buffer solutions.

-

Vortex Mixer: For thorough mixing of solutions.

-

Calibrated Micropipettes and Glassware: For accurate volume measurements.

Experimental Procedure

-

Sample Preparation: Water samples should be filtered through a 0.45 µm membrane filter to remove any particulate matter. If necessary, acidify the sample with nitric acid to a pH of approximately 2 for preservation.

-

Calibration Curve:

-

Into a series of 10 mL volumetric flasks, pipette aliquots of the uranium working standard solutions to obtain final concentrations ranging from 0.3 µg/mL to 12.0 µg/mL (e.g., 0, 0.5, 1, 2, 5, 8, 10, 12 µg/mL).

-

To each flask, add 1.0 mL of the 0.1 M CyDTA solution and mix well.

-

Add 2.0 mL of the 0.1 M phosphate buffer (pH 6.5).

-

Add 1.0 mL of the 1% CTAB solution and 0.5 mL of the 1% Triton X-100 solution. Mix thoroughly.

-

Add 1.0 mL of the 0.05% TAC reagent solution.

-

Dilute to the mark with deionized water, cap the flask, and mix well.

-

Allow the solutions to stand for 10 minutes for full color development.

-

Measure the absorbance of each solution at 588 nm against a reagent blank (the "0" µg/mL standard).

-

Plot a calibration curve of absorbance versus uranium concentration.

-

-

Analysis of Water Samples:

-

Take an appropriate volume of the filtered water sample (e.g., 1-5 mL, depending on the expected uranium concentration) and place it in a 10 mL volumetric flask.

-

Follow steps 2b through 2g as described for the calibration curve.

-

Measure the absorbance of the sample solution at 588 nm against the reagent blank.

-

Determine the concentration of uranium in the sample by referring to the calibration curve.

-

Visualizations

Signaling Pathway

The following diagram illustrates the conceptual signaling pathway for the colorimetric detection of uranium using TAC. Uranyl ions (UO₂²⁺) react with the TAC reagent in the presence of surfactants to form a colored complex. CyDTA acts as a masking agent to prevent other metal ions from interfering with the reaction.

Caption: Conceptual reaction pathway for the colorimetric detection of uranium.

Experimental Workflow

The diagram below outlines the step-by-step experimental workflow for the analysis of uranium in water samples using the TAC method.

Caption: Step-by-step workflow for the TAC-based uranium assay.

References

Application of 2-(2-Thiazolylazo)-p-cresol in Cathodic Stripping Voltammetry for Iron Speciation

Application Note and Protocol

This document provides a detailed overview and experimental protocol for the application of 2-(2-Thiazolylazo)-p-cresol (TAC) in competitive ligand exchange-adsorptive cathodic stripping voltammetry (CLE-AdCSV) for the speciation of dissolved iron in aqueous samples, particularly seawater. This technique is a highly sensitive electrochemical method used to determine the concentration of iron-binding organic ligands and the conditional stability constants of the resulting iron complexes.

Principle of the Method

The CLE-AdCSV technique for iron speciation involves the competition for dissolved iron (Fe) between the naturally occurring organic ligands (L) in a sample and an added, well-characterized competing ligand (AL), in this case, 2-(2-Thiazolylazo)-p-cresol (TAC).[1][2] An equilibrium is established where Fe is partitioned between the natural ligands and TAC.

The Fe-TAC complex is electroactive and adsorbs onto the surface of a hanging mercury drop electrode (HMDE) during a deposition step at a specific potential.[1] Subsequently, the potential is scanned towards a more negative value, causing the reduction of Fe(III) to Fe(II) in the adsorbed complex.[1] This reduction process generates a current peak, the magnitude of which is proportional to the concentration of the Fe-TAC complex.

By titrating the sample with known concentrations of iron and measuring the corresponding stripping peak current, a titration curve is generated.[1] This curve allows for the calculation of the concentration of natural iron-binding ligands (LFe) and their conditional stability constant (log KcondFe'L).[1][3]

Quantitative Data

The following tables summarize the key analytical parameters and reagent concentrations for the TAC-CSV method for iron speciation as reported in the literature.

Table 1: Analytical Parameters for Iron Speciation using TAC-CSV

| Parameter | Value | Reference |

| Detection Limit (3σ of blank) | 0.10 nM | [4] |

| Adsorption Time for Detection Limit | 300 s | [4] |

| Added Ligand | 2-(2-Thiazolylazo)-p-cresol (TAC) | [1][4] |

| Typical TAC Concentration | 10 µM | [3][5] |

| pH of Analysis | 8.0 - 8.2 | [4][5] |

Table 2: Comparison of TAC with other Added Ligands for Iron Speciation

| Added Ligand (AL) | Typical Concentration | Equilibration Time | Detection Window Center (log D) | Reference |

| 2-(2-Thiazolylazo)-p-cresol (TAC) | 10 µM | Overnight | 12.3 | [3][5] |

| Salicylaldoxime (SA) | 5 µM | Overnight | ≥ 11 | [3][5] |

| Salicylaldoxime (SA) | 25 µM | Short (15-20 min) | ≥ 11.2 | [3][5] |

| 1-nitroso-2-naphthol (NN) | Various | Not specified | Not specified | [1] |

| Dihydroxynaphthalene (DHN) | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

This section provides a detailed methodology for determining iron speciation using TAC-CSV.

Reagents and Solutions

-

2-(2-Thiazolylazo)-p-cresol (TAC) Stock Solution: Prepare a stock solution of TAC in high-purity methanol.

-

Borate/Ammonia Buffer: A borate/ammonia buffer (e.g., 10 mM) is typically used to adjust the sample pH to around 8.2. This buffer system is chosen because it does not significantly complex with iron.[1]

-

Iron Standard Solutions: Prepare a series of iron standards by diluting a certified 1000 ppm iron stock solution in acidified (e.g., with trace metal grade HCl) high-purity water. Prepare working standards for titrations on a regular basis (e.g., weekly).[1]

-

High-Purity Water: Use high-purity water (e.g., Milli-Q or equivalent) for all reagent preparations and cleaning.

Instrumentation

-

Voltammetric analyzer with a hanging mercury drop electrode (HMDE) setup.

-

Ag/AgCl reference electrode.

-

Platinum wire counter electrode.

-

Nitrogen gas for deaeration of the sample solution.

-

Teflon-coated stir bar.

Sample Preparation and Titration

-

Transfer a known volume of the water sample (e.g., 10 mL) into a clean voltammetric cell.

-

Add the borate/ammonia buffer to adjust the pH to the desired value (e.g., 8.2).[1]

-

Spike aliquots of the sample with increasing concentrations of the iron standard to create a titration series. The range of iron additions should be chosen to saturate the natural ligands.[1]

-

Allow the iron additions to equilibrate with the natural ligands in the sample. An overnight equilibration is often recommended for the TAC method.[3][5]

-

After equilibration of the iron additions, add the TAC solution to a final concentration of 10 µM.[3][5]

-

Allow the TAC to equilibrate with the sample for a defined period before starting the voltammetric analysis.

Voltammetric Measurement

-

Deaerate the sample in the voltammetric cell with purified nitrogen gas for a specified time (e.g., 5-10 minutes) to remove dissolved oxygen.

-

Extrude a new mercury drop.

-

Apply the deposition potential (e.g., +0.05 V) for a set deposition time (e.g., 45 s to 3 min) while stirring the solution.[1]

-

Stop the stirring and allow the solution to equilibrate for a short period (e.g., 3 s).[1]

-

Scan the potential from an initial potential (e.g., -0.25 V) to a final potential (e.g., -0.6 V) using a suitable waveform, such as a fast linear sweep (e.g., 10.12 V/s) or square wave voltammetry.[1][4]

-

Record the resulting voltammogram. The peak corresponding to the reduction of the Fe-TAC complex will appear at a specific potential.

-

Measure the peak height or area of the Fe-TAC reduction peak.

-

Repeat the measurement for each point in the iron titration series.

Data Analysis

-

Plot the measured peak current as a function of the total added iron concentration to obtain a titration curve.

-

The titration data can be linearized using methods such as the Ružić/van den Berg linearization or Scatchard transformation.[1]

-

From the linearized plot, the concentration of the natural iron-binding ligands (LFe) and the conditional stability constant (log KcondFe'L) can be calculated. Software packages like ProMCC are commonly used for this analysis.[1]

Visualizations

Chemical Reaction

Caption: Competitive complexation of iron and subsequent electrochemical detection.

Experimental Workflow

Caption: Workflow for iron speciation analysis using TAC-CSV.

Potential Interferences

-

Humic Substances: Humic and fulvic acids, which are common components of natural organic matter, can interfere with the analysis. Some studies suggest that TAC may underestimate the concentration of iron bound to humic-like substances.[6]

-

Other Metals: While TAC shows selectivity for iron, high concentrations of other metal ions that can form complexes with TAC could potentially interfere.

-

Electroactive Organic Matter: Other organic compounds present in the sample that are electroactive in the potential range of interest could interfere with the measurement of the Fe-TAC peak.

Conclusion

The use of 2-(2-Thiazolylazo)-p-cresol in cathodic stripping voltammetry is a robust and sensitive method for the speciation of dissolved iron in natural waters.[4] It allows for the determination of both the concentration of natural iron-binding ligands and their binding strength. Careful consideration of experimental parameters, particularly equilibration times and potential interferences, is crucial for obtaining accurate and reproducible results. The provided protocol offers a comprehensive guide for researchers and scientists in implementing this valuable analytical technique.

References

Application Note and Protocol: Preparation of a Stable 2-(2-Thiazolylazo)-p-cresol (TAC) Solution for Analytical Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Thiazolylazo)-p-cresol (TAC) is a heterocyclic azo dye that serves as a versatile chromogenic reagent in analytical chemistry. It is widely employed in spectrophotometric and colorimetric assays for the quantitative determination of various metal ions, including but not limited to indium, lead, nickel, and zinc.[1][2] The principle of these assays lies in the formation of stable, colored complexes between TAC and the target metal ion, where the intensity of the color is proportional to the concentration of the analyte. The reliability and accuracy of such assays are critically dependent on the quality and stability of the TAC reagent solution.

This document provides a comprehensive guide to preparing a stable TAC solution for use in analytical assays. It covers reagent properties, solubility characteristics, a detailed preparation protocol, and recommendations for storage to ensure consistent performance over time.

Properties of 2-(2-Thiazolylazo)-p-cresol (TAC)

A thorough understanding of the physicochemical properties of TAC is essential for the preparation of a stable solution.

| Property | Value |

| Molecular Formula | C₁₀H₉N₃OS |

| Molecular Weight | 219.26 g/mol |

| Appearance | Orange to brown solid |

| Melting Point | 130-132 °C |

| Storage of Solid | Store at 10°C - 25°C in a dry, well-ventilated place, protected from moisture. |

Solubility of TAC

TAC is sparingly soluble in water, necessitating the use of organic solvents for the preparation of stock solutions.[1] The choice of solvent can impact both the solubility and the stability of the resulting solution.

| Solvent | Solubility | Observations |

| Water | Slightly soluble | Not suitable for stock solution preparation. |

| Methanol | Soluble | A commonly used solvent for preparing TAC solutions for metal complexation assays.[1] |

| Ethanol | Soluble | Another suitable solvent for dissolving TAC. |

| Ethanol:Chloroform (1:1) | 50 mg/mL | Provides good solubility, resulting in a clear, red to red-brown solution.[3][4] |

| Isopropanol | Soluble | Can be used as an alternative solvent.[1] |

| Dioxane | Soluble | An alternative solvent for solubilizing TAC.[1] |

| Ethylene Glycol | Soluble | Preferred for certain applications due to enhanced stability of the TAC-metal complex.[1] |

Experimental Protocol: Preparation of a 0.1% (w/v) TAC Stock Solution in Methanol

This protocol describes the preparation of a 1 mg/mL TAC stock solution, which is a common concentration used in analytical assays.[1]

4.1. Materials and Equipment

-

2-(2-Thiazolylazo)-p-cresol (TAC) solid

-

Methanol (analytical grade)

-

Analytical balance

-

100 mL volumetric flask (amber glass recommended)

-

Spatula

-

Weighing paper

-

Magnetic stirrer and stir bar (optional)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

4.2. Procedure

-

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate PPE to avoid inhalation and contact with skin and eyes.

-

Weighing TAC: Accurately weigh 0.100 g of TAC solid using an analytical balance.

-

Dissolving TAC: Transfer the weighed TAC powder into a 100 mL amber volumetric flask. Add approximately 70-80 mL of methanol to the flask.

-

Mixing: Gently swirl the flask to dissolve the TAC. A magnetic stirrer can be used at a low speed to facilitate dissolution. Ensure that all the solid has completely dissolved.

-

Bringing to Volume: Once the TAC is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the prepared solution to a tightly sealed amber glass bottle for storage.

Stability and Storage of TAC Solution

The stability of the TAC solution is crucial for reproducible experimental results. While TAC itself is stable under recommended storage conditions, the prepared solution's stability can be influenced by solvent choice, light exposure, and temperature.

-

Solvent Selection: Methanol and ethanol are effective solvents for preparing stable TAC solutions. For assays where the stability of the final metal complex is critical, methanol and ethylene glycol have been shown to yield stable absorbances for at least one hour.[1]

-

Protection from Light: Azo dyes can be susceptible to photodegradation. It is highly recommended to store the TAC solution in an amber glass bottle to protect it from light.

-

Storage Temperature: Store the prepared TAC solution in a refrigerator at 2-8°C. This helps to minimize solvent evaporation and potential degradation.

-

Container: Use a tightly sealed container to prevent solvent evaporation, which would alter the concentration of the solution over time.

-

Shelf Life: When stored properly, the methanolic TAC solution is expected to be stable for several weeks. However, it is good practice to visually inspect the solution for any signs of precipitation or color change before each use. For highly sensitive assays, preparing a fresh solution is recommended.

Application in Analytical Assays

The prepared TAC solution is a key reagent in the spectrophotometric determination of metal ions. The general workflow for such an assay is as follows: